molecular formula C20H17FN2OS2 B2875973 2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-81-3

2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2875973
CAS RN: 686771-81-3
M. Wt: 384.49
InChI Key: CTQKEXUDOAGWNJ-UHFFFAOYSA-N
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Description

The compound “2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with a molecular formula of C13H11FN2OS2 . It’s important to note that the information available is limited and may not fully describe the compound .


Synthesis Analysis

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Inhibition of Key Enzymes in Cancer Therapy

A pivotal study identified a compound structurally similar to 2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one as a potent dual inhibitor for human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in cancer cell proliferation. This compound exhibited exceptional inhibitory activities, underscoring its potential in developing cancer therapies (Gangjee et al., 2008).

Antitumor Activity

Another study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent antitumor activities against various human cancer cell lines, including breast, cervical, and colon carcinomas. This suggests that derivatives of 2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one could serve as effective antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

Research into novel heterocyclic compounds revealed that certain derivatives containing the 2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one framework exhibit significant antimicrobial activity. These derivatives, when incorporated into varnish and ink formulations, showed promising antimicrobial effects, suggesting their potential use in protective coatings and medical applications (El‐Wahab et al., 2015).

Anti-Inflammatory and Analgesic Properties

A study focused on novel pyrimidine derivatives revealed significant anti-inflammatory and analgesic activities. The research underscores the importance of the substituent's nature on the molecule's activity, with certain derivatives showing potential as new anti-inflammatory and analgesic agents (Muralidharan, Raja, & Deepti, 2019).

Antioxidant Properties and Enzyme Inhibition for Drug Discovery

A comprehensive study synthesized and evaluated the antioxidant, anti-breast cancer, and anti-inflammatory properties of novel pyrazole derivatives derived from the 2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one scaffold. Through in silico, in vitro, and cytotoxicity validations, certain compounds exhibited promising biological activities, highlighting their potential in drug development for treating various diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS2/c1-13-6-8-15(9-7-13)23-19(24)18-17(10-11-25-18)22-20(23)26-12-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQKEXUDOAGWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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